molecular formula C12H14O4 B14715175 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate CAS No. 20803-88-7

1,1-Ethanediol, 2-phenyl-, 1,1-diacetate

Cat. No.: B14715175
CAS No.: 20803-88-7
M. Wt: 222.24 g/mol
InChI Key: OOKJPCMVVRIOSO-UHFFFAOYSA-N
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Description

1,1-Ethanediol, 2-phenyl-, 1,1-diacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by its IUPAC name 1-Phenyl-1,2-ethanediol diacetate . This compound is characterized by the presence of two acetate groups attached to a phenyl-substituted ethanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol . The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and process control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed:

    Hydrolysis: 1-Phenyl-1,2-ethanediol, acetic acid.

    Oxidation: Benzaldehyde, acetic acid.

Mechanism of Action

The mechanism of action of 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can undergo hydrolysis to release 1-phenyl-1,2-ethanediol , which may exert its effects through modulation of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

Comparison: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is unique due to its dual acetate groups and phenyl substitution , which confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, 1-Phenyl-1,2-ethanediol lacks the acetate groups, making it less reactive in acetylation reactions .

Properties

CAS No.

20803-88-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1-acetyloxy-2-phenylethyl) acetate

InChI

InChI=1S/C12H14O4/c1-9(13)15-12(16-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

OOKJPCMVVRIOSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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